pKa Shift: 8-Fluoro vs. 6-Fluoro Isomer
8-Fluoronaphthalen-2-OL exhibits a predicted pKa of 9.39 ± 0.40 , representing a measurable decrease in basicity (increased acidity) compared to its 6-fluoro positional isomer, which has a predicted pKa of 9.51 ± 0.40 . The ΔpKa of approximately 0.12 units, though modest, reflects the distinct electronic influence of the peri-fluorine substituent on the hydroxyl group's ionization equilibrium.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 9.39 ± 0.40 (Predicted) |
| Comparator Or Baseline | 6-Fluoronaphthalen-2-OL; pKa = 9.51 ± 0.40 (Predicted) |
| Quantified Difference | ΔpKa ≈ 0.12 units (8-Fluoro more acidic) |
| Conditions | Predicted pKa values (ACD/Labs or similar computational method); aqueous conditions at 25°C assumed |
Why This Matters
Lower pKa translates to higher fraction of deprotonated phenolate species at physiological pH, directly influencing hydrogen-bonding capacity, solubility, and potential for ionic interactions with biological targets—critical considerations for lead optimization where subtle changes in ionization state can alter binding affinity and pharmacokinetics.
